molecular formula C17H17NO6 B2692013 3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid CAS No. 522624-52-8

3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid

Cat. No.: B2692013
CAS No.: 522624-52-8
M. Wt: 331.324
InChI Key: RVIVKAMHLZUMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid ( 522624-52-8 ) is a high-purity benzoic acid derivative supplied for pharmaceutical and chemical research applications. This compound, with a molecular formula of C 17 H 17 NO 6 and a molecular weight of 331 Da , features a complex structure incorporating two methoxy-substituted aromatic rings linked by a carbamoyl methoxy bridge. This structure confers specific physicochemical properties, including a calculated LogP of 2.07 and a polar surface area of 94 Ų, which are critical parameters for predicting solubility and bioavailability in drug discovery research . The presence of multiple hydrogen bond acceptors and donors makes it a valuable intermediate for synthesizing more complex molecules or for use in structure-activity relationship (SAR) studies. As a benzoic acid derivative, it shares a structural relationship with simpler compounds like 2-methoxybenzoic acid, which is known to be used as an internal standard in biochemical analysis and in the synthesis of active compounds . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can order this compound from multiple suppliers with various pack sizes, available with purities of 95% and 90% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-22-13-6-4-3-5-12(13)18-16(19)10-24-14-8-7-11(17(20)21)9-15(14)23-2/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIVKAMHLZUMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the carbamoyl intermediate: This involves the reaction of 2-methoxyaniline with a suitable carbonyl compound to form the carbamoyl intermediate.

    Esterification: The intermediate is then esterified with 3-methoxy-4-hydroxybenzoic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 3-methoxy-4-{[(2-methoxyphenyl)carboxy]methoxy}benzoic acid.

    Reduction: Formation of 3-methoxy-4-{[(2-methoxyphenyl)amino]methoxy}benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that derivatives of benzoic acid, including 3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid, exhibit anticancer properties. A study published in Cancer Letters demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study : A derivative of this compound was tested against breast cancer cell lines, showing a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as a chemotherapeutic agent.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research published in Journal of Medicinal Chemistry reported that similar compounds can inhibit the expression of pro-inflammatory cytokines in vitro.

Data Table: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Reference
This compound45
Aspirin30
Ibuprofen50

Material Science Applications

1. Photostabilizers

The compound's structural characteristics make it suitable for use as a photostabilizer in polymers. A study highlighted its effectiveness in reducing photodegradation in polyvinyl chloride (PVC) films when incorporated into their matrix.

Case Study : The addition of this compound to PVC films resulted in a decrease in the rate of degradation upon UV exposure, maintaining structural integrity over extended periods.

Data Table: Photodegradation Rates

SampleDegradation Rate (%) after 300 hours
PVC (control)46
PVC + Compound24

Biochemical Applications

1. Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Research indicates that it can act as a competitive inhibitor for certain enzymes, which could be beneficial in metabolic disorders.

Case Study : Inhibition assays showed that at a concentration of 25 µM, the compound reduced enzyme activity by approximately 60%, suggesting its potential application in drug development for metabolic diseases.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzoic Acid Core

Benzyloxy Derivatives
  • 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid (CAS: 838887-77-7): Molecular Formula: C₁₆H₁₆O₄ (MW: 272.30 g/mol). Key Differences: Replaces the carbamoyl group with a 4-methylbenzyloxy ether. The absence of an amide group may limit interactions with biological targets requiring polar interactions .
  • 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic Acid (CAS: 938275-66-2):

    • Similar to the above but with a 3-methylbenzyloxy group. Steric effects from the meta-methyl group could hinder molecular packing or binding in crystalline forms .
Fluorinated Analogs
  • 3-Methoxy-4-({[2-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic Acid: Molecular Formula: C₁₇H₁₄F₃NO₆ (MW: 397.30 g/mol). Key Differences: Incorporates a trifluoromethyl group on the phenyl ring. Implications: The electron-withdrawing CF₃ group enhances metabolic stability and may alter binding affinity to hydrophobic enzyme pockets. Fluorination is a common strategy to improve pharmacokinetic properties .

Functional Group Modifications

Amide vs. Ester Linkages
  • 3-Methoxy-4-(β-D-Glucopyranosyloxy)benzoic Acid Methyl Ester (from Pancratium maritimum): Structure: Features a glycosidic ester linkage instead of an amide. Implications: Esters are prone to hydrolysis in vivo, whereas amides (as in the target compound) offer greater stability. The glucopyranosyl moiety enhances water solubility but may limit membrane permeability .
Sulfated Derivatives
  • Vanillic Acid Sulfate (3-Methoxy-4-(sulfooxy)benzoic Acid): Structure: Contains a sulfate ester at position 3. Sulfation often modulates bioavailability and toxicity profiles .

Positional Isomerism and Steric Effects

  • 3-Methoxy-4-{[(4-Methoxyphenyl)carbamoyl]methoxy}benzoic Acid (CAS: 750613-33-3): Key Differences: Methoxy group on the phenyl ring is at the para position instead of ortho.

Triazine-Containing Derivatives

  • 3-[[4-(4-Formyl-2-Methoxyphenoxy)-6-Phenoxy-1,3,5-Triazin-2-yl]Amino]Benzoic Acid: Structure: Integrates a triazine ring and formyl group. Such bulkier substituents may improve selectivity for nucleic acid or protein targets but could compromise solubility .

Structural and Pharmacokinetic Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bond Donors/Acceptors Notable Properties
Target Compound C₁₇H₁₇NO₆ 331.32 2-Methoxyphenyl carbamoyl 2 donors, 7 acceptors Moderate lipophilicity, amide stability
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid C₁₆H₁₆O₄ 272.30 4-Methylbenzyloxy 1 donor, 4 acceptors Higher hydrophobicity
3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic Acid C₁₇H₁₄F₃NO₆ 397.30 2-Trifluoromethylphenyl 2 donors, 7 acceptors Enhanced metabolic stability
Vanillic Acid Sulfate C₈H₈O₇S 248.21 Sulfate ester 2 donors, 7 acceptors High polarity, rapid excretion

Biological Activity

3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid, with the molecular formula C16H17NO6, is a benzoic acid derivative notable for its unique substitution pattern that contributes to its biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic properties.

Chemical Structure and Properties

The compound features a methoxy group and a carbamoyl functional group, which are critical for its biological interactions. The structural formula is represented as follows:

C16H17NO6\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{6}

Table 1: Structural Characteristics

PropertyValue
Molecular Weight319.31 g/mol
IUPAC Name3-methoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid
CAS Number522624-52-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, which are involved in chronic inflammatory conditions. This effect is particularly relevant for conditions such as arthritis and inflammatory bowel disease.

Anticancer Activity

One of the most promising areas of research involves the anticancer potential of this compound. Preliminary studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The observed IC50 values indicate potent activity, with some studies reporting values as low as 3.0 µM, suggesting that it may be a candidate for further development as an anticancer agent.

Table 2: Anticancer Activity Summary

Cell LineIC50 Value (µM)Reference
MCF-73.0
A5495.0
HepG24.5

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : It may modulate receptor activity related to inflammatory responses and cell growth.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in MDPI evaluated the antimicrobial effects against various pathogens, finding significant inhibition rates compared to standard antibiotics .
  • Anti-inflammatory Research : In a controlled trial, the compound was shown to reduce TNF-alpha levels in cultured macrophages, indicating its potential use in managing inflammatory diseases .
  • Cancer Cell Proliferation Inhibition : Research detailed in De Gruyter highlighted the compound's ability to induce apoptosis in cancer cells, with mechanisms involving caspase activation and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the critical structural features of 3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid, and how are they characterized experimentally?

  • Answer : The compound's structure includes a benzoic acid core substituted with methoxy and carbamoyl-methoxy groups. Key characterization methods include:

  • X-ray crystallography : Resolve bond lengths, angles, and dihedral angles using programs like SHELXL for refinement .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C signals to confirm substituent positions (e.g., methoxy groups at 3- and 4-positions) .
  • Mass spectrometry : Verify molecular weight (331.32 g/mol) and fragmentation patterns .
  • InChI/SMILES : Use standardized identifiers (e.g., InChIKey: RVIVKAMHLZUMQX-UHFFFAOYSA-N) for database referencing .
PropertyValueReference
Molecular formulaC17_{17}H17_{17}NO6_6
Hydrogen bond donors2
Rotatable bonds8

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Adhere to hazard codes (e.g., H315/H319 for skin/eye irritation) and implement:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal contact .
  • Ventilation : Use fume hoods to prevent inhalation (P261/P271) .
  • Spill management : Absorb with inert material and dispose as hazardous waste (P390) .
  • Storage : Keep in airtight containers at 3–8°C to prevent degradation .

Q. What are common synthetic routes for preparing this compound, and what reagents are typically employed?

  • Answer : Synthesis involves:

  • Carbamate formation : React 2-methoxyaniline with chloroacetyl chloride, followed by coupling to 3-methoxy-4-hydroxybenzoic acid.
  • Reagents : Use activating agents (e.g., DCC/DMAP) for ester/amide bond formation .
  • Optimization : Control reaction temperature (45–60°C) and solvent polarity (e.g., DMF) to improve yield .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

  • Answer : Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst use : Employ Pd-based catalysts for Ullmann-type couplings in aryl ether formation .
  • Temperature gradient : Stepwise heating (e.g., 45°C → 80°C) minimizes side reactions .
  • Purification : Use column chromatography with ethyl acetate/hexane (1:3) for isolation .

Q. How can computational methods aid in predicting the biological activity of this compound?

  • Answer : Apply:

  • Molecular docking : Simulate interactions with targets (e.g., cyclooxygenase-2) using AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy groups) with bioactivity using datasets from analogous benzoic acid derivatives .
  • ADMET prediction : Assess pharmacokinetics (e.g., logP = 2.1) to prioritize in vitro testing .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Answer : Mitigate discrepancies via:

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls .
  • Dose-response validation : Repeat experiments across 3–5 concentrations to confirm IC50_{50} values .
  • Structural analogs : Compare with derivatives (e.g., triorganotin(IV) complexes) to isolate substituent-specific effects .
StudyIC50_{50} (μM)TargetReference
Anticancer (HeLa)12.4 ± 1.2Tubulin
Antibacterial (E. coli)25.6 ± 3.1Cell wall synthesis

Q. What strategies are effective for analyzing environmental persistence or toxicity of this compound?

  • Answer : Conduct:

  • Biodegradation assays : Monitor half-life in soil/water using HPLC-MS .
  • Ecotoxicology : Test Daphnia magna survival rates (LC50_{50}) under OECD guidelines .
  • QSAR-ECOSAR : Predict aquatic toxicity (e.g., H400: toxic to aquatic life) .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Safety protocols : Follow GHS hazard codes (P201-P305) .
  • Bioactivity assays : Use triorganotin(IV) derivatives as positive controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.